For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Methylbenzyl Acetate (B1210297): Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-Methylbenzyl acetate. The information is intended to support research and development activities in the fields of chemistry and drug development.
Chemical Properties
4-Methylbenzyl acetate is a colorless liquid with a characteristic sweet, fruity, and floral aroma.[1] It is almost insoluble in water but soluble in alcohols and oils.[1][2] The following table summarizes its key quantitative chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [2][3] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| Boiling Point | 224-230 °C at 760 mmHg | [2][4] |
| 100 °C at 10 mmHg | [5] | |
| 65 - 67 °C | [6][7] | |
| Density | 1.030 g/mL | [5] |
| Refractive Index | 1.5010 | [5] |
| Flash Point | 98-103 °C | [2] |
| 103 °C / 217.4 °F | [6][7] | |
| Appearance | Colorless to Light Yellow Clear Liquid | [2] |
| Solubility | Almost insoluble in water; soluble in alcohols and oils | [1][2] |
| CAS Number | 2216-45-7 | [2][8] |
Chemical Structure
4-Methylbenzyl acetate, also known as p-methylbenzyl acetate, is an organic compound and a carboxylic ester.[1][4] Its structure consists of a benzyl (B1604629) alcohol backbone that is acetylated. The aromatic ring is substituted with a methyl group at the para (4-) position. It is functionally related to a benzyl alcohol.[1][4]
The key structural features include:
-
An Aromatic Ring: A benzene (B151609) ring provides a planar, hydrophobic core.
-
An Ester Functional Group: The acetate group (-OCOCH₃) is attached to the benzylic methylene (B1212753) bridge.
-
A Para-Methyl Group: A methyl group (-CH₃) is located on the benzene ring at the position opposite to the methylene acetate group.
Experimental Protocols
Synthesis
A general procedure for the synthesis of 4-Methylbenzyl acetate from 4-methylbenzyl alcohol is as follows:
Materials:
-
4-Methylbenzyl alcohol
-
Isopropenyl acetate
-
Cesium carbonate (Cs₂CO₃)
Procedure: [9]
-
In a 50 mL round bottom flask, add 4-methylbenzyl alcohol (5 mmol) and Cs₂CO₃ (2.5 mmol) to 10 mL of isopropenyl acetate.
-
Stir the resulting heterogeneous mixture overnight at 50 °C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solids by filtration.
-
Concentrate the residue under vacuum to yield the pure 4-Methylbenzyl acetate without the need for further purification.
Another reported synthesis involves the reaction of benzyl alcohol with ethyl acetate in the presence of iodine as a catalyst.[10]
Procedure: [10]
-
To a solution of benzyl alcohol (1 mmol) in ethyl acetate (2 mL), add iodine (0.1 mmol).
-
Heat the mixture at reflux for 2 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add a saturated sodium thiosulfate (B1220275) solution (5 mL).
A further method describes an oxidative "cross" esterification using a specific Rhodium catalyst.[11]
Procedure: [11]
-
A mixture of p-Me benzyl alcohol (200mg, 1.63 mmol), NaOtBu (472 mg, 4.91 mmol), and Rh@PMe3NCl (745 mg, 2 mol% Rh) are combined in an oven-dried 50 mL round bottom flask.
-
Methanol (1.2 mL) and toluene (B28343) (1.5 mL) are added to the reaction mixture.
-
The flask is fitted with a condenser and heated at 100°C for 65 hours.
-
After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (3x5 mL) and water (2mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
The crude residue is purified by silica (B1680970) gel chromatography (hexane:EtOAc = 98:2) to afford the final product.
Spectroscopic Analysis
The characterization of 4-Methylbenzyl acetate is typically performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 300 MHz or 600 MHz for ¹H and 75 MHz or 150 MHz for ¹³C, using CDCl₃ as the solvent and Tetramethylsilane (TMS) as the internal standard.[11]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis.[12] The interface temperature is set at 250 °C, ionized by EI mode (70 eV), with the ion source temperature at 230 °C, and the MS quadrupole temperature at 150 °C.[12] The mass scan range is typically from 40 to 500 m/z.[12]
-
Infrared (IR) Spectroscopy: IR spectra are recorded to identify the functional groups present in the molecule.[11]
Spectroscopic Data
The following table summarizes the key spectroscopic data for 4-Methylbenzyl acetate.
| Technique | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.26 (d, J = 8.1 Hz, 2H), 7.18 (d, J = 7.8 Hz, 2H), 5.07 (s, 2H), 2.36 (s, 3H), 2.09 (s, 3H) | [12] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 171.10, 138.26, 133.03, 129.38, 128.58, 66.40, 21.32, 21.18 | [12] |
| Mass Spectrometry (GC-MS, EI) | Calculated for [C₁₀H₁₂O₂]: 164.0837; Measured: 164.0835 | [12] |
| IR (neat, cm⁻¹) | 2955, 1738, 1518, 1225, 1182, 1020 | [11] |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 4-Methylbenzyl acetate.
Applications
4-Methylbenzyl acetate is utilized as a flavoring agent and fragrance component.[2] It is commonly used in jasmin, hyacinth, and gardenia type fragrances and provides sweet, fruity effects in various food flavorings such as banana, cherry, and caramel.[1] It also finds application in organic synthesis.[2]
References
- 1. 4-Methylbenzyl acetate | 2216-45-7 [chemicalbook.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. scbt.com [scbt.com]
- 4. Benzenemethanol, 4-methyl-, 1-acetate | C10H12O2 | CID 75187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. chemicalbook.com [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. 4-Methylbenzyl acetate synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
